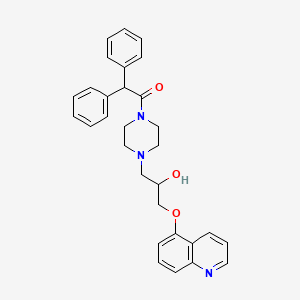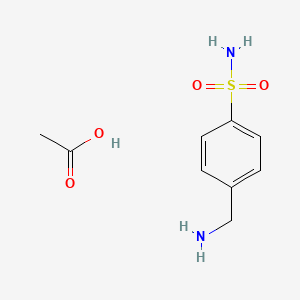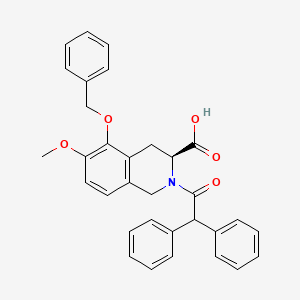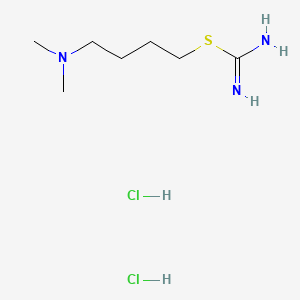
SKF 91488 dihydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of SKF 91488 dihydrochloride is C7H17N3S.2HCl . The observed molecular weight is 248.21 .Physical And Chemical Properties Analysis
SKF 91488 dihydrochloride is soluble to 75mM in DMSO . The recommended storage condition is to desiccate at room temperature .Scientific Research Applications
Inhibition of Histamine N-Methyltransferase
SKF 91488 dihydrochloride is known as a potent inhibitor of histamine N-methyltransferase (HNMT), an enzyme responsible for the metabolism of histamine . This inhibition can be useful in studying the role of histamine in various physiological and pathological processes.
Molecular Biology & Functional Genomics
In the field of molecular biology and functional genomics, SKF 91488 dihydrochloride may be used in cloning and expression studies, as well as in mRNA development and manufacturing processes .
Neurological Disorders
Research suggests that SKF 91488 dihydrochloride could be used in the treatment of neurological disorders such as depression, anxiety, and Parkinson’s disease due to its effects on histamine levels .
Cardiovascular Research
SKF 91488 has been studied for its dose-dependent effects on mean arterial pressure (MAP) and heart rate (HR), showing potential for cardiovascular research, particularly in conditions like hemorrhagic shock .
Pain Management
The compound has been investigated for its antinociceptive properties, which could make it a candidate for pain management research. It raises the pain threshold by inhibiting histamine-N-methyltransferase .
Mechanism of Action
Target of Action
SKF 91488 dihydrochloride is a potent inhibitor of Histamine N-methyltransferase (HNMT) . HNMT is an enzyme that plays a crucial role in the inactivation of histamine, a biogenic amine involved in a variety of physiological functions such as neurotransmission, gastric acid secretion, and immune response .
Mode of Action
SKF 91488 dihydrochloride acts as a noncompetitive inhibitor of HNMT . This means it binds to a site other than the active site of the enzyme, altering the enzyme’s shape and rendering it unable to carry out its function of inactivating histamine .
Biochemical Pathways
By inhibiting HNMT, SKF 91488 dihydrochloride prevents the degradation of histamine, leading to increased histamine levels . This impacts various biochemical pathways where histamine plays a key role, such as neurotransmission and immune response .
Pharmacokinetics
It is soluble up to 75mm in dmso , which suggests it may have good bioavailability when administered in suitable formulations.
Result of Action
The primary result of SKF 91488 dihydrochloride’s action is an increase in histamine levels due to the inhibition of HNMT . This can lead to enhanced histamine signaling and increased physiological responses associated with histamine, such as gastric acid secretion, vasodilation, and neurotransmission .
Action Environment
The action of SKF 91488 dihydrochloride can be influenced by various environmental factors For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. It is recommended to store the compound in desiccated conditions at room temperature for optimal stability .
Future Directions
properties
IUPAC Name |
4-(dimethylamino)butyl carbamimidothioate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3S.2ClH/c1-10(2)5-3-4-6-11-7(8)9;;/h3-6H2,1-2H3,(H3,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLHSMBWWIIWAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCSC(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SKF 91488 dihydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

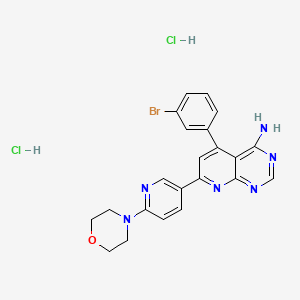
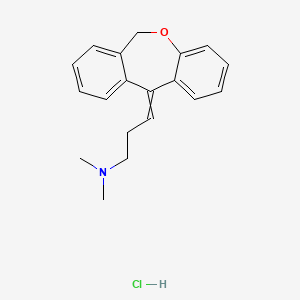

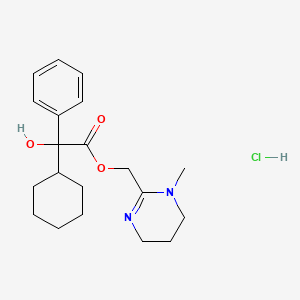
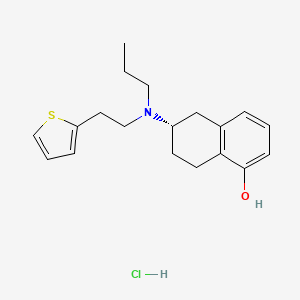
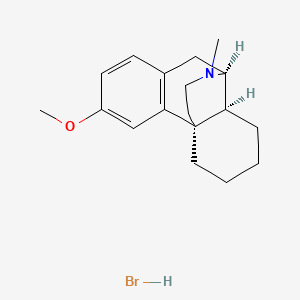
![4-[2,2-Bis(diethoxyphosphoryl)ethenyl]-2,6-ditert-butylphenol](/img/structure/B1662164.png)



